N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide
Description
N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide is a benzamide derivative featuring a quinazolinone core linked via a methyl group to a 3,4-dimethoxyphenethylamine moiety. The compound’s structure combines a benzamide scaffold with a tetrahydroquinazolin-4-one system, which is associated with diverse pharmacological activities, including enzyme inhibition and receptor modulation . Structural confirmation typically relies on NMR, HRMS, and IR spectroscopy, consistent with characterization practices for related compounds .
Properties
Molecular Formula |
C26H25N3O4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxoquinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C26H25N3O4/c1-32-23-12-9-18(15-24(23)33-2)13-14-27-25(30)20-10-7-19(8-11-20)16-29-17-28-22-6-4-3-5-21(22)26(29)31/h3-12,15,17H,13-14,16H2,1-2H3,(H,27,30) |
InChI Key |
WADZISPOYHAJGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced via a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Linking the Methylene Bridge: The final step involves the formation of the methylene bridge, typically achieved through a Friedel-Crafts alkylation reaction using formaldehyde or paraformaldehyde as the methylene source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenethyl ring can be oxidized to form corresponding quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones under hydrogenation conditions.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Nitro or halogenated benzamide derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes or receptors involved in cancer cell proliferation.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core is known to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide are compared below with six analogous compounds from the evidence, focusing on core structures, substituents, physical properties, and synthetic approaches.
Structural Differences and Implications
Core Heterocycles: The target compound’s quinazolinone-benzamide hybrid contrasts with thiazole-benzamide (e.g., 4d ) and imidazole-benzamide systems (e.g., 3b ). Quinazolinones are rigid, planar structures that enhance binding to aromatic enzyme pockets, whereas thiazoles and imidazoles offer greater conformational flexibility .
Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound may improve lipophilicity and membrane permeability relative to electron-withdrawing substituents like 3,4-dichloro (4d ) or 4-fluoro (4d ). Morpholinomethyl (4d ) and piperazinyl (4e ) substituents in thiazole derivatives introduce basic nitrogen atoms, favoring aqueous solubility—a feature absent in the target compound’s methoxy-rich structure.
Synthetic Efficiency: Yields for the target compound’s analogs range from 55% (3b ) to 81% (4l ), suggesting that steric hindrance and reaction conditions (e.g., Pd-catalyzed cross-coupling in 4l ) critically influence efficiency. The absence of transition-metal catalysts in quinazolinone syntheses (e.g., BQC1 ) may simplify purification.
Spectral and Physical Property Trends
- Melting Points: Higher melting points (e.g., 228–230°C for 4l ) correlate with increased molecular symmetry and intermolecular hydrogen bonding in quinazolinone dimers. The target compound’s melting point is unreported but likely lower due to its flexible phenethyl chain.
- IR Spectroscopy: Strong C=O stretches (~1650–1680 cm⁻¹) are consistent across benzamide and quinazolinone derivatives .
- NMR Data : Aromatic proton shifts (δ 7.5–8.5) and methoxy group signals (δ ~3.8) are recurrent in methoxy-substituted analogs .
Pharmacological Potential
While biological data for the target compound are unavailable, structurally related quinazolinones demonstrate tyrosinase inhibition (e.g., 4d ) and kinase modulation . The 3,4-dimethoxy groups may confer antioxidant or neuroprotective properties, as seen in analogous phenolic compounds . Further studies are required to validate these hypotheses.
Biological Activity
N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazolinone core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the dimethoxyphenethyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The quinazolinone moiety can interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have been shown to inhibit tyrosinase and other key enzymes involved in cancer progression.
- Receptor Binding : The dimethoxyphenethyl group may facilitate binding to specific receptors, modulating cellular signaling pathways that are crucial in cancer and inflammatory diseases.
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor effects. For example:
- Cell Proliferation Assays : In vitro tests on various cancer cell lines showed that similar compounds can inhibit cell proliferation with IC50 values in the low micromolar range (e.g., HCC827 IC50 6.26 ± 0.33 μM) .
- Mechanistic Studies : These studies often reveal that the compounds induce apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 | Apoptosis induction |
| Compound B | NCI-H358 | 6.48 ± 0.11 | Caspase activation |
Antimicrobial Activity
Some studies indicate that compounds with similar structures also exhibit antimicrobial properties:
- Inhibition of Bacterial Growth : Compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at various concentrations.
Other Biological Activities
The compound may also possess anti-inflammatory properties, as suggested by preliminary studies indicating modulation of inflammatory cytokines in vitro.
Case Studies
Several research articles have investigated the biological activity of related compounds:
- Antitumor Efficacy : A study published in Molecules highlighted the antitumor effects of quinazolinone derivatives, noting their ability to inhibit tumor growth in xenograft models .
- Enzyme Inhibition Studies : Another study focused on the inhibition of tyrosinase by benzothiazole derivatives, revealing insights into structure-activity relationships that could be applicable to our compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
